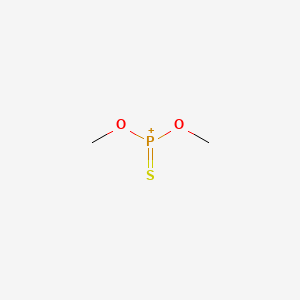

Dimethyl thiophosphonate

CAS No.: 5930-72-3

Cat. No.: VC2354321

Molecular Formula: C2H6O2PS+

Molecular Weight: 125.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5930-72-3 |

|---|---|

| Molecular Formula | C2H6O2PS+ |

| Molecular Weight | 125.11 g/mol |

| IUPAC Name | dimethoxy(sulfanylidene)phosphanium |

| Standard InChI | InChI=1S/C2H6O2PS/c1-3-5(6)4-2/h1-2H3/q+1 |

| Standard InChI Key | UXMJSMBVGAPGFC-UHFFFAOYSA-N |

| SMILES | CO[P+](=S)OC |

| Canonical SMILES | CO[P+](=S)OC |

Introduction

Chemical Structure and Properties

Structural Features

Dimethyl thiophosphonate features a tetrahedral arrangement around the central phosphorus atom, with one vertex occupied by a sulfur atom (forming the characteristic thiophosphate group), two positions occupied by methoxy groups, and the fourth position taken by an oxygen atom. This structure gives the compound its distinctive properties and reactivity patterns. According to PubChem data, the compound has the molecular formula C₂H₇O₃PS and is classified as an organic thiophosphate .

The presence of the phosphorus-sulfur bond distinguishes this compound from conventional phosphonates and contributes significantly to its chemical behavior. This bond introduces unique electronic properties that influence the compound's reactivity in various chemical transformations and its interactions with biological systems.

Physical and Chemical Properties

Dimethyl thiophosphonate possesses several notable physical and chemical properties that define its behavior in different environments and reactions:

| Property | Value |

|---|---|

| Molecular Weight | 141.11 g/mol |

| XLogP3 (Calculated octanol-water partition coefficient) | 0.5 |

| Hydrogen Bond Donor Count | 0 |

| Molecular Formula | C₂H₇O₃PS |

| Also Known As | Phosphorothioic acid, dimethyl ester; O,O-Dimethyl phosphorothionate |

These properties, as reported in PubChem, provide insight into the compound's behavior in various environments and its potential interactions with other substances .

Spectroscopic Characteristics

Synthesis Methods

Thionation Approaches

The synthesis of thiophosphonates, including dimethyl thiophosphonate, often involves thionation reactions where an oxygen atom in a phosphonate is replaced with a sulfur atom. Research has explored various methods for this transformation, with particular attention to reaction conditions that optimize yield and purity .

One significant approach involves the use of thionating agents to convert phosphonates to their corresponding thiophosphonates. This process requires careful control of reaction parameters to achieve satisfactory results and minimize side reactions.

Lawesson's Reagent Method

A notable method for synthesizing thiophosphonates involves using Lawesson's reagent, a powerful thionating agent. Recent research has investigated the conversion of O,O'-diethyl methylphosphonate to the corresponding thiophosphonate using this reagent, providing insights that can be applied to the synthesis of dimethyl thiophosphonate .

The study conducted in pressure tubes revealed that several factors significantly influence the reaction outcome, including temperature, duration, and solvent choice. Principal component analysis was employed to understand these parameters' complex interrelationships, providing valuable guidance for optimizing synthesis conditions .

Optimization Parameters

Research has identified several critical parameters that significantly influence the synthesis of thiophosphonates:

| Parameter | Impact on Synthesis | Optimization Approach |

|---|---|---|

| Temperature | Affects reaction rate and potential side reactions | Careful selection based on specific reaction requirements |

| Reaction Duration | Influences conversion extent and potential decomposition | Monitoring reaction progress to determine optimal timeframe |

| Solvent | Impacts reactant solubility and reaction dynamics | Selection based on compatibility with reagents and desired outcomes |

| Reagent Ratios | Can drive reaction equilibrium toward completion | Experimental determination of optimal stoichiometry |

Understanding these parameters allows for the development of more efficient and reliable synthesis methods for dimethyl thiophosphonate and related compounds .

Mechanism of Action and Reactivity

Chemical Reactivity

Dimethyl thiophosphonate exhibits distinctive reactivity patterns attributable to its thiophosphate structure. The phosphorus-sulfur bond introduces unique electronic properties that influence its behavior in various chemical transformations.

Key reactions include:

-

Oxidation processes that can convert the thiophosphate to corresponding oxo-phosphorus compounds

-

Nucleophilic substitution reactions, particularly at the methoxy groups

-

Coordination interactions with metal ions, often through the sulfur atom

These reactivity patterns make dimethyl thiophosphonate valuable for various synthetic applications and contribute to its potential utility in different chemical processes.

Biological Interactions

While specific information on dimethyl thiophosphonate's biological activity is limited in the provided search results, inferences can be made based on structurally similar compounds. Many organophosphorus compounds interact with biological systems by inhibiting specific enzymes, particularly those with active site serine residues.

The thiophosphate group can potentially interact with enzyme active sites through both the sulfur and oxygen atoms, forming coordinate bonds with metal cofactors or hydrogen bonds with amino acid residues, which might explain some of the biological effects observed with related compounds.

Applications

Analytical Chemistry Applications

Compounds structurally related to dimethyl thiophosphonate, such as diethyldithiophosphate (DDTP), have found significant applications in analytical chemistry. DDTP has demonstrated high stability in acidic medium and high selectivity and efficiency in complex formation reactions with metals and metalloids .

The presence of sulfur and phosphorus atoms in these molecules creates versatile chelating agents, allowing the formation of complexes with different geometric arrangements. These properties make them valuable in extraction and separation of metals in preconcentration procedures prior to analytical determination .

Synthetic Chemistry Applications

Dimethyl thiophosphonate serves as an important intermediate in organic synthesis, particularly for the preparation of more complex organophosphorus compounds. Its distinctive reactivity patterns make it valuable for introducing thiophosphate functionality into larger molecular structures.

Research and Development

In research settings, dimethyl thiophosphonate and related compounds play important roles in:

-

Development of new synthetic methodologies

-

Study of phosphorus-sulfur chemistry

-

Investigation of structure-activity relationships

-

Exploration of novel applications in materials science

Related Compounds and Structural Analogs

Comparison with Diethyldithiophosphate

Diethyldithiophosphate (DDTP) represents a structurally related compound that differs from dimethyl thiophosphonate in several key aspects:

-

It contains two sulfur atoms instead of one

-

It features ethyl groups instead of methyl groups

-

It has different applications, particularly in metal extraction and preconcentration

DDTP has been noted for several advantageous characteristics, including relatively low toxicity, high solubility in aqueous medium, high extraction efficiency from organic to aqueous media, and high redox potential .

Relationship to Other Organophosphorus Compounds

Dimethyl thiophosphonate belongs to a broader family of organophosphorus compounds that includes:

-

Phosphonates (with P-C bonds)

-

Phosphates (with P-O-C linkages)

-

Thiophosphates (with P=S bonds)

-

Phosphonothioates (with both P-C and P=S bonds)

Each of these structural variations introduces distinct chemical and biological properties, creating a rich diversity of compounds with varied applications.

Recent Research and Future Perspectives

Current Research Trends

Recent research involving thiophosphonates has focused on:

-

Developing improved synthesis methods with higher yields and purity

-

Understanding the factors that influence reaction outcomes

-

Exploring the use of pressure tubes and other specialized equipment

-

Applying statistical methods such as principal component analysis to optimize reaction conditions

These advances contribute to a deeper understanding of thiophosphonate chemistry and expand the potential applications of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume